molecular formula C13H10O2 B112588 4'-Hydroxy-biphenyl-2-carbaldehyde CAS No. 400747-55-9

4'-Hydroxy-biphenyl-2-carbaldehyde

Cat. No.: B112588
CAS No.: 400747-55-9
M. Wt: 198.22 g/mol
InChI Key: PGLQTCNSJOJTIV-UHFFFAOYSA-N
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Scientific Research Applications

4’-Hydroxy-biphenyl-2-carbaldehyde is used in various scientific research applications :

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.

    Medicine: While not used therapeutically, it is employed in medicinal chemistry research to develop potential drug candidates.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

When handling “4’-Hydroxy-biphenyl-2-carbaldehyde”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

As “4’-Hydroxy-biphenyl-2-carbaldehyde” is used for research purposes , it’s likely that future directions would involve further exploration of its properties and potential applications in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy-biphenyl-2-carbaldehyde typically involves a two-step process :

    Stage 1: Ortho-bromobenzaldehyde reacts with anhydrous sodium carbonate in water and N,N-dimethylformamide at room temperature.

    Stage 2: The resulting product is then reacted with (p-hydroxyphenyl)boronic acid in the presence of palladium diacetate in water and N,N-dimethylformamide at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-biphenyl-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: 4’-Hydroxy-biphenyl-2-carboxylic acid.

    Reduction: 4’-Hydroxy-biphenyl-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Comparison with Similar Compounds

4’-Hydroxy-biphenyl-2-carbaldehyde can be compared with other biphenyl derivatives, such as :

    4’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with the aldehyde group at the 4 position.

    4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

    4’-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group at the 2 position.

The uniqueness of 4’-Hydroxy-biphenyl-2-carbaldehyde lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLQTCNSJOJTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374727
Record name 4'-Hydroxy-biphenyl-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400747-55-9
Record name 4'-Hydroxy-biphenyl-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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